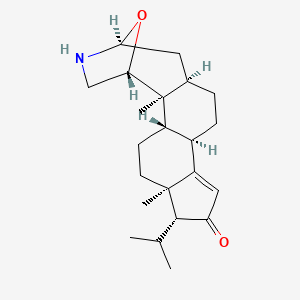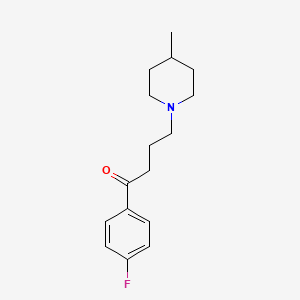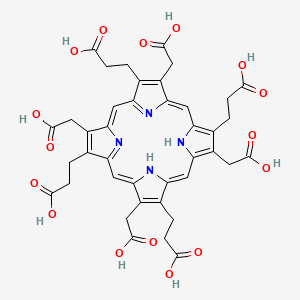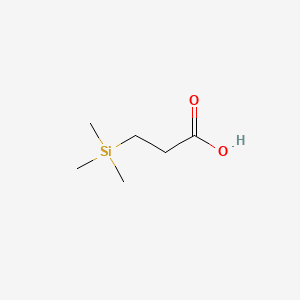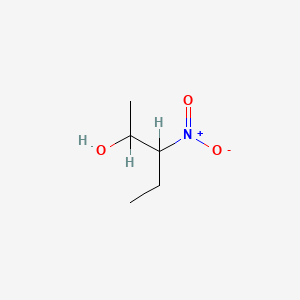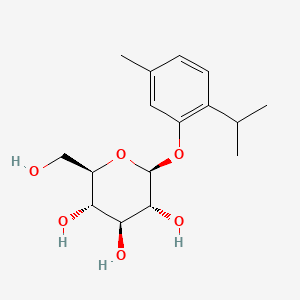
百里香酚-β-D-葡萄糖苷
描述
THYMOL-B-D-GLUCOPYRANOSIDE: is a terpene glycoside with the molecular formula C16H24O6 . It is a compound that combines a glucose molecule with a terpene structure, specifically a phenyl group substituted with a methyl and an isopropyl group. This compound is known for its presence in various biological systems and its potential therapeutic properties .
科学研究应用
THYMOL-B-D-GLUCOPYRANOSIDE has several scientific research applications:
Chemistry: It is used as a model compound to study glycosylation reactions and the behavior of terpene glycosides.
Industry: It is used in the formulation of various products, including pharmaceuticals and nutraceuticals.
作用机制
Target of Action
Thymol-beta-D-glucoside, a derivative of thymol, has been shown to have significant effects on various types of tumor cell lines, including colorectal cancer cells . The primary targets of this compound are the cancer cells themselves, where it induces programmed cell death (apoptosis), halts the cell division cycle (cell cycle arrest), and inhibits cancer spread (metastasis) .
Mode of Action
Thymol-beta-D-glucoside interacts with its targets by modulating critical signaling pathways, including phosphoinositide 3-kinase (PI3K), protein kinase B (AKT), extracellular signal-regulated kinase (ERK), mechanistic target of rapamycin (mTOR), and Wnt/β-catenin . These interactions result in the induction of apoptosis, cell cycle arrest, and inhibition of metastasis .
Biochemical Pathways
The compound affects several biochemical pathways. It has been shown to increase reactive oxygen species (ROS) production, particularly hydrogen peroxide . This increase in ROS production can lead to oxidative stress in the cancer cells, contributing to their death .
Pharmacokinetics
Thymol-beta-D-glucoside is reported to be more resistant to absorption than thymol in everted jejunal segments . This resistance to absorption could potentially allow the compound to reach the lower gut, where it can exert its effects on cancer cells . .
Result of Action
The result of Thymol-beta-D-glucoside’s action is a significant decrease in the viability of cancer cells. It has been shown to have a cyto/genotoxic effect on colorectal cancer cells, even at much lower concentrations than standard thymol .
Action Environment
The effect of Thymol-beta-D-glucoside on tumor cells depends on its chemical structure . . It is also important to note that the hydrophobic properties of thymol prevent its wider use, and therefore, new derivatives like Thymol-beta-D-glucoside have been synthesized with respect to hydrophilic properties .
生化分析
Biochemical Properties
Beta-D-Glucopyranoside, 5-methyl-2-(1-methylethyl)phenyl, plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the primary enzymes it interacts with is glucosidase, which catalyzes the hydrolysis of the glycosidic bond in glucosides. This interaction is crucial for the metabolism of carbohydrates and the release of glucose. Additionally, this compound can interact with transport proteins that facilitate its movement across cellular membranes .
Cellular Effects
Beta-D-Glucopyranoside, 5-methyl-2-(1-methylethyl)phenyl, influences various cellular processes. It has been observed to affect cell signaling pathways, particularly those involved in glucose metabolism. This compound can modulate gene expression related to metabolic enzymes, thereby influencing cellular metabolism. In some cell types, it has been shown to enhance glucose uptake and utilization, which can impact overall cellular energy balance .
Molecular Mechanism
The molecular mechanism of beta-D-Glucopyranoside, 5-methyl-2-(1-methylethyl)phenyl, involves its binding interactions with specific biomolecules. It can act as a substrate for glucosidase enzymes, leading to the hydrolysis of its glycosidic bond and the release of glucose. This process is essential for the regulation of glucose levels in cells. Additionally, this compound can inhibit or activate certain enzymes, thereby modulating metabolic pathways and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of beta-D-Glucopyranoside, 5-methyl-2-(1-methylethyl)phenyl, can change over time. The stability of this compound is influenced by factors such as temperature, pH, and the presence of other chemicals. Over time, it may undergo degradation, leading to a decrease in its efficacy. Long-term studies have shown that prolonged exposure to this compound can result in changes in cellular function, including alterations in metabolic activity and gene expression .
Dosage Effects in Animal Models
The effects of beta-D-Glucopyranoside, 5-methyl-2-(1-methylethyl)phenyl, vary with different dosages in animal models. At low doses, it may enhance glucose metabolism and improve energy balance. At high doses, it can exhibit toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing adverse reactions .
Metabolic Pathways
Beta-D-Glucopyranoside, 5-methyl-2-(1-methylethyl)phenyl, is involved in several metabolic pathways. It is primarily metabolized by glucosidase enzymes, which hydrolyze its glycosidic bond to release glucose. This process is crucial for maintaining glucose homeostasis in cells. Additionally, this compound can influence metabolic flux by modulating the activity of key metabolic enzymes and altering metabolite levels .
Transport and Distribution
The transport and distribution of beta-D-Glucopyranoside, 5-methyl-2-(1-methylethyl)phenyl, within cells and tissues are facilitated by specific transport proteins. These proteins help in the uptake and movement of the compound across cellular membranes. Once inside the cells, it can be distributed to various organelles, where it exerts its biochemical effects. The localization and accumulation of this compound can influence its activity and function .
Subcellular Localization
Beta-D-Glucopyranoside, 5-methyl-2-(1-methylethyl)phenyl, is localized in specific subcellular compartments. It can be found in the cytoplasm, where it interacts with metabolic enzymes and participates in biochemical reactions. Additionally, it may be targeted to specific organelles, such as the mitochondria, where it can influence energy metabolism. Post-translational modifications and targeting signals play a role in directing this compound to its specific subcellular locations .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of THYMOL-B-D-GLUCOPYRANOSIDE typically involves the glycosylation of a suitable phenolic precursor with a glucose donor. The reaction conditions often include the use of acid catalysts to facilitate the formation of the glycosidic bond .
Industrial Production Methods
The use of biocatalysts or enzymatic methods may also be explored to enhance the efficiency and selectivity of the synthesis .
化学反应分析
Types of Reactions
THYMOL-B-D-GLUCOPYRANOSIDE undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to modify the functional groups on the phenyl ring.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like halogens or nitro groups for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups onto the phenyl ring .
相似化合物的比较
Similar Compounds
Phenyl beta-D-glucopyranoside: Similar in structure but lacks the methyl and isopropyl groups on the phenyl ring.
Thymol glucoside: Another terpene glycoside with a different substitution pattern on the phenyl ring.
Methyl beta-D-glucopyranoside: A simpler glycoside with a methyl group instead of the terpene structure.
Uniqueness
THYMOL-B-D-GLUCOPYRANOSIDE is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other glycosides .
属性
IUPAC Name |
2-(hydroxymethyl)-6-(5-methyl-2-propan-2-ylphenoxy)oxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O6/c1-8(2)10-5-4-9(3)6-11(10)21-16-15(20)14(19)13(18)12(7-17)22-16/h4-6,8,12-20H,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKQGIQVSMCHAFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OC2C(C(C(C(O2)CO)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70874851 | |
| Record name | GLUCOPYRANOSIDE,2-IPR-5-ME PHENYL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70874851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20772-23-0 | |
| Record name | GLUCOPYRANOSIDE,2-IPR-5-ME PHENYL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70874851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Thymol-beta-D-glucoside interact with target proteins?
A2: While specific interaction details are not provided in the provided abstracts, one study demonstrated that Thymol-beta-D-glucoside exhibited the highest binding affinity (-10.1846kcal/mol) with a tuberculosis-related protein. [] It also showed strong binding to diabetic (-10.8736kcal/mol) and cancer-related proteins (-11.4109kcal/mol). [] This suggests potential inhibitory effects on these targets, although the exact mechanisms of action remain to be elucidated.
Q2: What is the drug-likeness potential of Thymol-beta-D-glucoside?
A3: Thymol-beta-D-glucoside demonstrated favorable drug-likeness properties based on Lipinski's rule of five and showed a low toxicity profile in ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis. [] This suggests its suitability as a potential drug candidate.
Q3: Are there any other bioactive compounds found alongside Thymol-beta-D-glucoside in natural sources?
A4: Yes, research on edible bird's nests (EBN) identified several bioactive compounds with potential antiviral and anti-inflammatory properties against SARS-COV-2, including 9-O-acetylated GD3, glycopeptide, N-acetyl neuraminic acid, N-glycolyl-neuraminic acid, and sialic acid. [] These compounds, along with Thymol-beta-D-glucoside, highlight the potential of natural sources in drug discovery.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


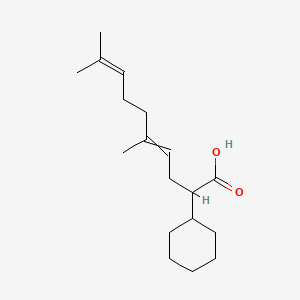
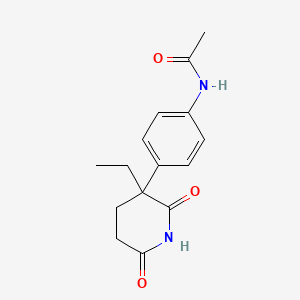
![3-[[2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-oxoethyl]amino]-1H-indole-2-carboxylic acid methyl ester](/img/structure/B1203270.png)

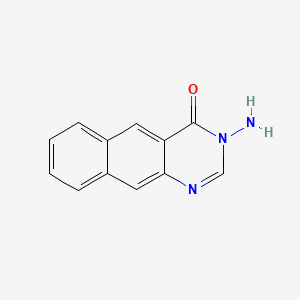
![[2-(Hydroxymethyl)-3-phosphonooxy-5-(3-tetradecanoyloxytetradecanoylamino)oxan-4-yl] tetradecanoate](/img/structure/B1203275.png)
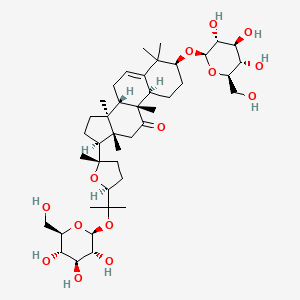

![1-[2-Ethoxy-2-(3-pyridinyl)ethyl]-4-(2-methoxyphenyl)-piperazine](/img/structure/B1203281.png)
